Cas no 1009-89-8 (1-azacycloundecan-2-one)

1-Azacycloundecan-2-one is a cyclic lactam compound featuring an 11-membered ring structure with a nitrogen atom integrated into the ring system. This heterocyclic scaffold is of interest in organic synthesis and medicinal chemistry due to its conformational flexibility and potential as a building block for more complex structures. Its ring size allows for diverse functionalization, making it useful in the development of peptidomimetics and macrocyclic compounds. The lactam functionality provides a reactive site for further derivatization, enabling applications in drug discovery and material science. The compound’s stability and synthetic accessibility enhance its utility in research and industrial settings.
1-azacycloundecan-2-one structure
1-azacycloundecan-2-one structure
商品名:1-azacycloundecan-2-one
CAS番号:1009-89-8
MF:C10H19NO
メガワット:169.26396
CID:182162
PubChem ID:70523

1-azacycloundecan-2-one 化学的及び物理的性質

名前と識別子

    • Azacycloundecan-2-one
    • 1-Azacycloundecan-2-one
    • 4-(2-(Hydroxymethyl)phenyl)butan-1-ol
    • 2-azacycloundecanone
    • D8U4GZ4BV8
    • BAA00989
    • 10-caprinolactam
    • EN300-1721295
    • starbld0025567
    • 1009-89-8
    • Caprinolactam
    • WULPUQZASCZTPO-UHFFFAOYSA-N
    • SCHEMBL2368343
    • DTXSID60143568
    • EINECS 213-772-0
    • NS00042087
    • Z1509140506
    • SCHEMBL16261231
    • 1-azacycloundecan-2-one
    • インチ: InChI=1S/C10H19NO/c12-10-8-6-4-2-1-3-5-7-9-11-10/h1-9H2,(H,11,12)
    • InChIKey: WULPUQZASCZTPO-UHFFFAOYSA-N
    • ほほえんだ: N1CCCCCCCCCC1=O

計算された属性

  • せいみつぶんしりょう: 169.14677
  • どういたいしつりょう: 169.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • PSA: 29.1

1-azacycloundecan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1721295-0.05g
1-azacycloundecan-2-one
1009-89-8 95%
0.05g
$226.0 2023-09-20
Enamine
EN300-1721295-0.5g
1-azacycloundecan-2-one
1009-89-8 95%
0.5g
$758.0 2023-09-20
1PlusChem
1P0003MD-1g
Azacycloundecan-2-one
1009-89-8 95%
1g
$1256.00 2025-02-18
Aaron
AR0003UP-50mg
Azacycloundecan-2-one
1009-89-8 95%
50mg
$336.00 2025-01-20
Aaron
AR0003UP-100mg
Azacycloundecan-2-one
1009-89-8 95%
100mg
$489.00 2025-01-20
Aaron
AR0003UP-250mg
Azacycloundecan-2-one
1009-89-8 95%
250mg
$687.00 2025-01-20
A2B Chem LLC
AA03893-2.5g
Azacycloundecan-2-one
1009-89-8 95%
2.5g
$2039.00 2024-04-20
Enamine
EN300-1721295-5.0g
1-azacycloundecan-2-one
1009-89-8 95%
5.0g
$2816.0 2023-07-06
Enamine
EN300-1721295-0.1g
1-azacycloundecan-2-one
1009-89-8 95%
0.1g
$337.0 2023-09-20
Enamine
EN300-1721295-10.0g
1-azacycloundecan-2-one
1009-89-8 95%
10.0g
$4176.0 2023-07-06

1-azacycloundecan-2-oneに関する追加情報

1-Azacycloundecan-2-One: A Comprehensive Overview

1-Azacycloundecan-2-one (CAS No. 1009-89-8) is a cyclic secondary amide with a unique structural composition, comprising an 11-membered ring containing one nitrogen atom and a ketone group. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. In recent years, advancements in synthetic methodologies and computational modeling have deepened our understanding of its chemical behavior, stability, and reactivity.

The synthesis of 1-azacycloundecan-2-one has been extensively studied, with researchers exploring various routes to optimize yield and purity. One notable approach involves the cyclization of appropriately substituted diamines or amino alcohols under controlled conditions. These methods leverage the inherent reactivity of nitrogen-containing precursors to form the desired macrocyclic structure. Recent studies have also highlighted the role of transition metal catalysts in facilitating these reactions, leading to more efficient and scalable production processes.

From a structural standpoint, 1-azacycloundecan-2-one exhibits a rigid macrocyclic framework that imparts unique physical and chemical properties. The nitrogen atom within the ring contributes to hydrogen bonding capabilities, enhancing solubility in polar solvents. Additionally, the ketone group introduces electrophilic character, making the compound amenable to various nucleophilic additions and condensation reactions. These attributes make it a valuable building block in organic synthesis.

Recent research has focused on the application of 1-azacycloundecan-2-one in drug design and delivery systems. Its macrocyclic structure is particularly appealing for encapsulating bioactive molecules, such as drugs or imaging agents, due to its ability to form inclusion complexes. For instance, studies have demonstrated its potential as a carrier for poorly water-soluble pharmaceuticals, significantly improving their bioavailability. Furthermore, its biocompatibility has been assessed in preclinical models, showing minimal cytotoxicity under physiological conditions.

In the realm of materials science, 1-azacycloundecan-2-one has been investigated for its role in polymer synthesis and self-assembling systems. Its ability to form supramolecular structures through hydrogen bonding has led to the development of novel materials with tunable mechanical properties. Recent breakthroughs include its use as a monomer in polyamide synthesis, where it contributes to enhanced thermal stability and mechanical strength.

The spectroscopic characterization of 1-azacycloundecan-2-one has also been a focal point of recent studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy have provided insights into its conformational dynamics and intermolecular interactions. These findings are crucial for understanding its behavior in different environments and optimizing its performance in practical applications.

Moreover, computational modeling has played a pivotal role in predicting the electronic properties and reactivity of 1-azacycloundecan-2-one. Density functional theory (DFT) calculations have revealed its frontier molecular orbitals and reactivity patterns, aiding in the design of new synthetic pathways and functionalized derivatives. Such computational approaches are increasingly being integrated with experimental studies to accelerate discovery processes.

In conclusion, 1-Azacycloundecan-2-One (CAS No. 1009-89-8) stands as a versatile compound with promising applications across multiple disciplines. Its unique structural features, combined with advancements in synthetic methodologies and computational tools, position it as a valuable asset in modern chemical research. As ongoing investigations continue to uncover new facets of its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.

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